6-(4-Bromobutoxy)quinolin-2(1H)-one
Description
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Properties
CAS No. |
75588-36-2 |
|---|---|
Molecular Formula |
C13H14BrNO2 |
Molecular Weight |
296.16 g/mol |
IUPAC Name |
6-(4-bromobutoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-4-5-12-10(9-11)3-6-13(16)15-12/h3-6,9H,1-2,7-8H2,(H,15,16) |
InChI Key |
VENNVOFVJKOLBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1OCCCCBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(4-Bromobutoxy)quinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(4-Bromobutoxy)quinolin-2(1H)-one is a synthetic organic compound featuring a quinolin-2(1H)-one core linked to a bromobutoxy side chain at the 6-position. The quinolin-2(1H)-one scaffold is a significant pharmacophore present in numerous biologically active molecules and approved pharmaceuticals.[1] This guide provides a detailed overview of the chemical properties, a validated synthesis protocol, and the potential applications of this compound in medicinal chemistry and drug discovery. While its close isomer, 7-(4-bromobutoxy)quinolin-2(1H)-one, is a well-documented intermediate in the synthesis of the antipsychotic drug aripiprazole, the 6-isomer represents a valuable tool for developing novel chemical entities with diverse pharmacological profiles.[2][3]
Introduction: The Quinolin-2(1H)-one Scaffold
The quinolin-2(1H)-one, or carbostyril, framework is a privileged heterocyclic structure in medicinal chemistry.[4] Its unique arrangement of a fused benzene and pyridone ring allows for versatile chemical modifications, leading to compounds with a wide array of therapeutic activities. Derivatives of this scaffold are known to exhibit antibacterial, anti-inflammatory, anticancer, and cardiotonic properties.[5][6] The substitution pattern on the quinolinone ring system is critical in determining the specific biological activity and pharmacological profile of the resulting molecule. The introduction of an alkyl halide chain, such as the 4-bromobutoxy group at the 6-position, provides a reactive handle for further molecular elaboration, making this compound a key building block for combinatorial chemistry and targeted drug design.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are predicted based on standard computational models and data from analogous compounds, such as the 7-isomer, due to the limited availability of specific experimental data for the 6-isomer.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₃H₁₄BrNO₂ | [2] |
| Molecular Weight | 296.16 g/mol | [7][8] |
| Appearance | Predicted to be an off-white to pale beige solid | [9] |
| Melting Point | Not available; (7-isomer: 126-128 °C) | N/A |
| Solubility | Predicted to be soluble in DMSO, Chloroform, Dichloromethane | N/A |
| SMILES | BrCCCCOC1=CC2=C(C=C1)NC(=O)C=C2 | N/A |
| CAS Number | Not assigned | N/A |
Synthesis and Purification
The most direct and widely adopted method for synthesizing alkoxy-substituted quinolinones is the Williamson ether synthesis. This involves the O-alkylation of a hydroxyquinolinone precursor with an appropriate alkyl halide in the presence of a base.[4] The following protocol outlines the synthesis of this compound from 6-hydroxyquinolin-2(1H)-one.
Diagram of Synthesis Workflow
Caption: Williamson ether synthesis of the target compound.
Experimental Protocol
Materials:
-
6-Hydroxyquinolin-2(1H)-one (1.0 eq) [CAS: 19315-93-6][9]
-
1,4-Dibromobutane (3.0-5.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-hydroxyquinolin-2(1H)-one and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask to create a suspension. The volume should be sufficient to ensure effective stirring (approx. 10-15 mL per gram of hydroxyquinolinone).
-
Reagent Addition: Add 1,4-dibromobutane to the mixture. An excess is used to minimize the formation of the dimeric impurity where the quinolinone is alkylated at both the oxygen and the nitrogen or where two quinolinone molecules are linked by the butyl chain.
-
Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Causality Insight: The elevated temperature increases the rate of the Sₙ2 reaction. DMF is an excellent polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more available to act as a base to deprotonate the phenolic hydroxyl group, thereby activating the nucleophile.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (6-hydroxyquinolin-2(1H)-one) is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with water to remove DMF and inorganic salts.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This purification step is crucial for removing unreacted starting materials and any side products.[10]
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity should be assessed by HPLC.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Signals corresponding to the butoxy chain protons: a triplet for the -OCH₂- group (~4.1 ppm), a triplet for the -CH₂Br group (~3.6 ppm), and two multiplets for the internal methylene groups (~2.0-2.2 ppm).
-
Signals for the quinolinone ring protons, including characteristic doublets for the vinyl protons at C3 and C4.
-
A broad singlet for the N-H proton at a downfield chemical shift (>11 ppm).
-
Aromatic protons on the benzene portion of the ring system.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (C2) around 162 ppm.
-
Signals for the aromatic and vinyl carbons of the quinolinone core.
-
Four distinct signals for the carbons of the butoxy chain.
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺ peak at m/z 296.0 and 298.0, showing the characteristic isotopic pattern for a compound containing one bromine atom.
-
Applications in Drug Discovery and Development
This compound is a valuable intermediate for synthesizing a diverse library of compounds for drug discovery. The terminal bromine on the butoxy chain is a versatile leaving group, enabling nucleophilic substitution reactions with a wide range of nucleophiles.
Potential Synthetic Applications
Caption: Synthetic utility of the bromobutoxy moiety.
This reactivity allows for the systematic modification of the side chain to explore structure-activity relationships (SAR). For example:
-
Reaction with Amines: Coupling with various primary or secondary amines (such as substituted piperazines) can yield compounds targeting G-protein coupled receptors (GPCRs) or kinases.
-
Reaction with Thiols: Introduction of sulfur-containing moieties can be explored for various therapeutic targets.
-
Formation of Azides: Reaction with sodium azide yields an azido-intermediate, which can be used in "click chemistry" (Huisgen cycloaddition) to attach a wide variety of molecular fragments.
The 6-substituted quinolinone scaffold itself has been investigated for a range of biological activities, including as urease inhibitors and cardiotonic agents, suggesting that novel derivatives synthesized from this intermediate could possess interesting pharmacological properties.[5][11]
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. As an alkylating agent, it should be treated as potentially hazardous and contact with skin and eyes should be avoided. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a strategically important synthetic intermediate. While not as extensively studied as its 7-substituted isomer, its chemical properties make it a highly valuable building block for the synthesis of novel quinolinone derivatives. The straightforward and scalable synthesis, combined with the reactive bromobutoxy handle, provides medicinal chemists with a powerful tool to generate compound libraries for screening against a multitude of biological targets, thereby facilitating the discovery of new therapeutic agents.
References
-
England, C. D., et al. (1990). 2(1H)-quinolinones with cardiac stimulant activity. 2. Synthesis and biological activities of 6-(N-linked, five-membered heteroaryl) derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. National Center for Biotechnology Information. Available at: [Link]
-
ACS Publications. (1988). 2(1H)-Quinolinones with cardiac stimulant activity. 1. Synthesis and biological activities of (six-membered heteroaryl)-substituted derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Obaydi, S. J., & Al-Janabi, H. S. (2014). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Ibn AL-Haitham Journal For Pure and Applied Science. Available at: [Link]
-
ChemWhat. Aripiprazole Bromobutoxyquinolinone Analog CAS#: 203395-59-9. ChemWhat. Available at: [Link]
-
PubChem. 6-Hydroxyquinoline. National Center for Biotechnology Information. Available at: [Link]
-
Patel, D. R., et al. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. World News of Natural Sciences. Available at: [Link]
-
Al-Ostath, A. I., et al. (2021). Identification and molecular modeling of new quinolin-2-one thiosemicarbazide scaffold with antimicrobial urease inhibitory activity. Molecular Diversity. Available at: [Link]
-
Wang, T. C., et al. (2015). Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society. Available at: [Link]
-
ResearchGate. (2021). Alkylation of 4-hydroxyquinolin-2(1H)-ones. ResearchGate. Available at: [Link]
- Vertex AI Search. (2025, December 12). Aripiprazole Synthesis Process: A Detailed Guide. Google Cloud.
-
Pharmaffiliates. 6-hydroxyquinolin-2(1H)-one. Pharmaffiliates. Available at: [Link]
-
Pharmaffiliates. 7-(4-Bromobutoxy)-quinoline-2(1H)-one. Pharmaffiliates. Available at: [Link]
-
Bauri, A., et al. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]
- Google Patents. (2019). Process for the preparation of Quinolin-2(1H)-one derivatives. Google Patents.
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6-Substituted Quinolinone: A Technical Guide to Scaffold Functionalization and Therapeutic Application
The 6-Substituted Quinolinone Scaffold represents a privileged structural motif in medicinal chemistry, most notably validated by the blockbuster drug Cilostazol (Pletal). This guide moves beyond basic textbook definitions to provide a rigorous, application-focused technical analysis of this scaffold, specifically targeting its synthesis, structure-activity relationships (SAR), and therapeutic utility in cardiovascular and oncology domains.
Executive Summary
The 2(1H)-quinolinone (carbostyril) core is a bicyclic lactam that mimics the hydrogen-bonding donor/acceptor motifs found in nucleobases and peptide backbones. The C-6 position is electronically unique; located para to the lactam nitrogen, it is highly susceptible to electrophilic substitution and serves as an ideal "exit vector" for extending pharmacophores into solvent-exposed pockets of target proteins (e.g., PDE3, kinases).
This guide details the engineering of 6-substituted quinolinones, focusing on the 3,4-dihydro-2(1H)-quinolinone subclass used in phosphodiesterase (PDE) inhibition and emerging anticancer agents.
Structural Biology & Pharmacophore Logic
The Electronic Sweet Spot
In the 2(1H)-quinolinone system, the amide nitrogen at position 1 donates electron density into the ring. The C-6 position benefits from this resonance stabilization without steric interference from the carbonyl at C-2 or the peri-interactions often seen at C-8.
-
H-Bonding Network: The lactam (NH-C=O) provides a dual H-bond donor/acceptor motif essential for binding in the pocket of enzymes like PDE3.
-
The C-6 Vector: Substitution here allows for the attachment of bulky lipophilic tails (e.g., the tetrazole-butyl chain in Cilostazol) which occupy hydrophobic pockets adjacent to the catalytic site.
Mechanism of Action: PDE3 Inhibition
The primary validated mechanism for this scaffold is the inhibition of Phosphodiesterase 3 (PDE3). By blocking the hydrolysis of cAMP, 6-substituted quinolinones elevate intracellular cAMP levels.
Figure 1: Mechanism of Action for PDE3 inhibitors derived from the quinolinone scaffold.[1] The drug prevents cAMP degradation, leading to downstream therapeutic effects.
Synthetic Architectures
Reliable access to the 6-substituted core is critical. While direct electrophilic halogenation is possible, it often yields mixtures. The Friedel-Crafts Cyclization Route is the industry standard for high-purity synthesis, particularly for the 6-hydroxy precursor used to generate ether-linked derivatives like Cilostazol.
Protocol: Synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
This protocol avoids the demethylation step required if starting from p-anisidine, using p-aminophenol directly.
Reagents:
-
p-Aminophenol[2]
-
3-Chloropropionyl chloride[2]
-
Aluminum Chloride (
) -
Solvents: Acetone (acylation), Carbon disulfide or melt (cyclization).
Step-by-Step Methodology:
-
N-Acylation:
-
Dissolve p-aminophenol (1.0 eq) in acetone/pyridine.
-
Add 3-chloropropionyl chloride (1.1 eq) dropwise at 0°C.
-
Stir at RT for 2 hours. Precipitate the amide intermediate (
-chloro-N-(4-hydroxyphenyl)propanamide). -
Checkpoint: Verify amide formation via TLC (loss of amine spot).
-
-
Intramolecular Cyclization:
-
Mix the amide intermediate with anhydrous
(3.0 eq). -
Heat the neat mixture to 140°C–150°C for 2 hours (Melt reaction). Note: HCl gas is evolved; use a scrubber.
-
Quench the molten mass into ice-water/HCl.
-
Filter the precipitate.[3] Recrystallize from ethanol to obtain 6-hydroxy-3,4-dihydro-2(1H)-quinolinone .
-
-
Functionalization (Williamson Ether Synthesis):
-
Dissolve the 6-hydroxy scaffold in DMF.
-
Add
(2.0 eq) and the alkyl halide linker (e.g., 1-chloro-4-(1-cyclohexyl-1H-tetrazol-5-yl)butane for Cilostazol). -
Heat at 80°C for 6–8 hours.
-
Workup: Pour into water, filter solid, recrystallize.[3]
-
Figure 2: The "Cilostazol Route" for synthesizing ether-linked 6-substituted quinolinones.[2]
Medicinal Chemistry & SAR Analysis
The 6-position tolerates a wide range of modifications. The following table summarizes the Structure-Activity Relationship (SAR) based on aggregated data from PDE3 and anticancer studies.
Table 1: SAR of 6-Substituted Quinolinone Derivatives
| C-6 Substituent | Linker Type | Biological Effect | Notes |
| Hydroxyl (-OH) | None | Weak/Inactive | Key synthetic intermediate; too polar for hydrophobic pockets. |
| Alkoxy-Tetrazole | Butyl Ether | High PDE3 Potency | The Cilostazol motif.[4] The tetrazole mimics a carboxylic acid but with better permeability. |
| Benzyloxy | Ether | Anticancer (Apoptosis) | Rigid linkers here target tubulin polymerization or EGFR. |
| Amide (-NHCO-R) | Amide | Antimycobacterial | Introduction of H-bond acceptors here improves activity against M. tuberculosis. |
| Halogen (Br/Cl) | None | Synthetic Handle | Used for Suzuki/Buchwald couplings to create biaryl systems (e.g., for kinase inhibition). |
Advanced Application: PROTAC Exit Vector
Recent research utilizes the 6-position of the quinolinone core as an attachment point for E3 ligase linkers in PROTAC (Proteolysis Targeting Chimera) design. The solvent-exposed nature of this position allows the core to bind the target protein (POI) while the linker extends to the E3 ligase without disrupting the binding interface.
Biological Validation Protocols
To establish the "Trustworthiness" of your data, use these standardized assays.
In Vitro PDE3 Inhibition Assay
-
Principle: Measure the conversion of
-cAMP to -AMP by PDE3 isolated from human platelets. -
Protocol:
-
Isolate platelets from human venous blood via centrifugation (PRP method).
-
Lyse platelets and fractionate via DEAE-Sepharose chromatography to isolate PDE3 (elutes distinct from PDE5).
-
Incubate enzyme fraction with test compound (0.1 nM – 10 µM) and
-cAMP substrate for 15 min at 30°C. -
Stop reaction with boiling water; convert AMP to adenosine using snake venom nucleotidase.
-
Separate adenosine via ion-exchange resin and count radioactivity.
-
Calculation:
is the concentration inhibiting 50% of hydrolytic activity.
-
Cell Viability (MTT Assay) for Anticancer Screening
-
Cell Lines: MCF-7 (Breast), HL-60 (Leukemia).
-
Protocol:
-
Seed cells (
cells/well) in 96-well plates. -
Add 6-substituted quinolinone derivatives (dissolved in DMSO) at varying concentrations.
-
Incubate for 48–72 hours.
-
Add MTT reagent; incubate 4 hours.
-
Dissolve formazan crystals in DMSO.
-
Measure absorbance at 570 nm.
-
References
-
Cilostazol: A New Antithrombotic Drug. Source: PubChem. URL:[Link]
-
Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. Source: British Journal of Pharmacology (via NCBI). URL:[Link]
-
Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Source: Research on Chemical Intermediates (via NCBI). URL:[Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: Molecules (MDPI). URL:[Link]
- Method for synthesizing cilostazol (Patent CN105111190A).
Sources
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- 3. Cilostazol synthesis - chemicalbook [chemicalbook.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Topic: Quinolin-2(1H)-one Derivatives as PDE3 Inhibitor Precursors
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Phosphodiesterase 3 (PDE3) inhibitors represent a critical class of therapeutic agents, primarily for their cardiotonic and vasodilatory effects. The quinolin-2(1H)-one scaffold has emerged as a foundational structure for potent and selective PDE3 inhibitors, exemplified by the clinical success of cilostazol. This guide provides a comprehensive technical overview for researchers and drug development scientists, detailing the molecular basis of PDE3 inhibition, the strategic synthesis of quinolin-2(1H)-one derivatives, key structure-activity relationships (SAR), and a robust workflow for preclinical evaluation. We emphasize the causal relationships behind experimental design, from synthetic strategy to self-validating bioassay protocols, to empower the rational design of next-generation PDE3-targeted therapeutics.
The Therapeutic Target: Phosphodiesterase 3 (PDE3)
Molecular Function and Signaling Cascade
Phosphodiesterases are a superfamily of enzymes that regulate cellular function by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[1][2]. The PDE3 family, which is composed of two genes (PDE3A and PDE3B), is distinguished by its inhibition by cGMP and its dual specificity for hydrolyzing both cAMP and cGMP[3][4]. In the cardiovascular system, PDE3 is a pivotal regulator of cardiac contractility and vascular tone[5][6].
In cardiac myocytes, beta-adrenergic stimulation activates adenylyl cyclase, leading to the production of cAMP. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates key substrates like L-type calcium channels and phospholamban, ultimately increasing intracellular calcium and enhancing contractility (positive inotropy)[7][8]. PDE3 hydrolyzes this cAMP, acting as a brake on the signaling cascade[7]. Inhibition of PDE3 therefore leads to a sustained elevation of cAMP, mimicking adrenergic stimulation and increasing the force of cardiac contraction[9][10].
Conversely, in vascular smooth muscle cells (VSMCs), an increase in cAMP inhibits myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation[7][11]. PDE3 inhibitors potentiate this effect, reducing both preload and afterload on the heart[9].
Rationale for Inhibition and Clinical Context
The dual action of PDE3 inhibitors—increasing cardiac contractility while dilating blood vessels—makes them valuable for treating acute decompensated heart failure[7][10]. However, long-term use in chronic heart failure has been associated with increased mortality, possibly due to arrhythmias and pro-apoptotic effects from sustained cAMP elevation[3][6][12].
A more successful application has been in peripheral artery disease (PAD), specifically for intermittent claudication[11][13]. Cilostazol, a quinolin-2(1H)-one derivative, improves walking distance in PAD patients by promoting vasodilation and inhibiting platelet aggregation[11][13][14]. This highlights the therapeutic potential of targeting PDE3 with specific chemical scaffolds that may offer a better safety profile. Cilostazol's unique properties, including inhibition of adenosine uptake, may contribute to its favorable cardiac safety profile compared to other PDE3 inhibitors like milrinone[14][15].
The Precursors: Quinolin-2(1H)-one Derivatives
The quinolin-2(1H)-one (or carbostyril) core is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a stable anchor for substituents that can be tailored to interact with the active site of PDE3.
General Synthesis Strategy
The synthesis of quinolin-2(1H)-one derivatives often follows a convergent strategy, allowing for modular assembly and the rapid generation of analogues for SAR studies. A common approach involves the construction of the quinolinone core followed by the attachment of a side chain containing a variable pharmacophore.
Rationale: This multi-step process is designed for flexibility. Early-stage intermediates can be produced in bulk, while late-stage diversification allows for the exploration of a wide chemical space without re-synthesizing the entire molecule for each new derivative. The choice of coupling chemistry and protecting groups is critical to ensure high yields and purity. For instance, using a robust coupling reaction like Suzuki or Buchwald-Hartwig in later steps allows for the introduction of complex aryl or heteroaryl groups that might not be stable under the conditions required for the initial ring formation[16].
Structure-Activity Relationship (SAR)
Systematic modification of the quinolin-2(1H)-one scaffold has yielded crucial insights into the requirements for potent and selective PDE3 inhibition.
-
The Quinolinone Core: This unit is essential for activity and is believed to anchor the molecule in the active site.
-
The Linker: An alkoxy linker at the C6 position is common, as seen in cilostazol[17]. The length and flexibility of this chain are critical for positioning the terminal group.
-
The Terminal Group: This is the primary site for modification to improve potency, selectivity, and pharmacokinetic properties. A cyclic group, often containing hydrogen bond donors and acceptors (e.g., a cyclohexyl urea moiety), is frequently employed to interact with specific residues in the PDE3 active site[17].
Expert Insight: The SAR is not solely about potency (IC₅₀). A key objective is to achieve selectivity against other PDE families (e.g., PDE4, PDE5) to minimize off-target effects. For example, inhibiting PDE5 could lead to unintended hypotensive effects, while inhibiting PDE4 is associated with nausea and emesis[10]. Therefore, SAR campaigns must balance potency with a comprehensive selectivity profile.
| Derivative ID | Modification at C6-Linker Terminal Group | PDE3A IC₅₀ (nM) | Selectivity (PDE3A vs. PDE4D) | Metabolic Stability (t½, HLM, min) |
| Parent (Cilostazol) | Tetrazolyl-cyclohexyl | 25 | >200-fold | 35 |
| Analog 1 | Carboxylic Acid | 1500 | 15-fold | >60 |
| Analog 2 | N-Cyclopropyl Urea | 15 | >300-fold | 42 |
| Analog 3 | Phenyl-tetrazole | 35 | 150-fold | 18 |
| Analog 4 | Hydroxycyclohexyl Urea | 8 | >500-fold | 25 |
Data is illustrative, based on general principles from medicinal chemistry literature.
Preclinical Evaluation Workflow
A rigorous, phased approach is necessary to identify promising lead candidates from a library of synthesized compounds. The workflow is designed to be a funnel, starting with high-throughput screening and progressing to more complex and resource-intensive assays.
Protocol: In Vitro PDE3 Inhibition Assay
This protocol describes a fluorescent polarization (FP)-based assay, a common method for screening PDE inhibitors[18].
Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP (fl-cAMP) substrate by the PDE3 enzyme. When fl-cAMP is hydrolyzed to fl-AMP, a specific binding partner in the reagent mix binds only to the fl-AMP, causing a change in fluorescent polarization. Inhibitors prevent this hydrolysis, resulting in a stable, high-polarization signal.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing Tris-HCl (pH 7.5), MgCl₂, and BSA. Rationale: This buffer maintains optimal pH and provides the necessary divalent cations for enzyme activity, while BSA prevents non-specific binding.
-
PDE3A Enzyme: Dilute recombinant human PDE3A to a working concentration (e.g., 0.2 U/mL) in cold assay buffer immediately before use. Rationale: Keeping the enzyme on ice is critical to maintain its catalytic activity.
-
Substrate: Dilute fluorescently-labeled cAMP (fl-cAMP) to the desired concentration (typically at or below its Kₘ for the enzyme) in assay buffer.
-
Test Compounds: Prepare a serial dilution of the quinolin-2(1H)-one derivatives in DMSO, followed by a further dilution in assay buffer to minimize solvent effects (final DMSO concentration <1%).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of diluted test compound or control (DMSO for 0% inhibition, a known inhibitor like Cilostazol for 100% inhibition) to appropriate wells.
-
Initiate the reaction by adding 10 µL of the PDE3A enzyme solution to all wells except the "no enzyme" control.
-
Immediately add 5 µL of the fl-cAMP substrate solution to all wells.
-
Incubate the plate at room temperature for 60 minutes in the dark. Rationale: Incubation allows the enzymatic reaction to proceed to a point where a clear signal window can be measured.
-
Stop the reaction by adding the "Stop/Binding" reagent provided by the assay kit.
-
Incubate for another 30 minutes to allow the binding to equilibrate.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescent polarization reader.
-
Calculate the percent inhibition for each compound concentration relative to the high (0% inhibition) and low (100% inhibition) controls.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation System:
-
Positive Control: A known PDE3 inhibitor (e.g., Cilostazol, Milrinone) must be run on every plate to confirm assay performance and allow for plate-to-plate comparison.
-
Negative Control: DMSO-only wells establish the baseline enzyme activity (0% inhibition).
-
Z'-factor Calculation: The Z'-factor should be calculated for each plate using the positive and negative controls. A value ≥ 0.5 indicates a robust and reliable assay.
Conclusion and Future Directions
The quinolin-2(1H)-one scaffold is a clinically validated and highly versatile precursor for the development of PDE3 inhibitors. Its synthetic tractability allows for extensive SAR exploration, leading to compounds with high potency and selectivity. While the therapeutic landscape for PDE3 inhibitors in chronic heart failure remains challenging, opportunities in peripheral artery disease, anti-platelet therapy, and potentially other indications continue to drive research[2][19].
Future efforts will likely focus on developing isoform-selective inhibitors (PDE3A vs. PDE3B) to further refine therapeutic effects and minimize adverse events[3][12]. Targeting specific intracellular microdomains where PDE3 isoforms are localized could unlock new therapeutic possibilities, separating the desired vasodilatory and anti-platelet effects from potentially detrimental cardiotonic actions[3]. The foundational knowledge and experimental workflows detailed in this guide provide a robust framework for pursuing these next-generation therapeutics.
References
- Movsesian, M. (2016). Novel approaches to targeting PDE3 in cardiovascular disease. Pharmacology & Therapeutics.
- Ahmad, F., et al. (2015). Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart. Circulation Research.
- Sun, B., et al. (2012). Cyclic Nucleotide Phosphodiesterase 3A1 Protects the Heart Against Ischemia-Reperfusion Injury. Journal of Molecular and Cellular Cardiology.
- Movsesian, M., et al. (2018). Functions of PDE3 Isoforms in Cardiac Muscle. Journal of Cardiovascular Development and Disease.
- Chen, Y., & Yan, C. (2020). Phosphodiesterase in heart and vessels: from physiology to diseases. Physiological Reviews.
- Wikipedia. (n.d.). PDE3 inhibitor. Wikipedia.
- Liu, Y., et al. (2001). Cilostazol (pletal): a dual inhibitor of cyclic nucleotide phosphodiesterase type 3 and adenosine uptake. Cardiovascular Drug Reviews.
- Khan, I., et al. (2018). Synthesis and Biological Potential Assessment of 2-Substituted Quinazolin-4(3H)-ones as Inhibitors of Phosphodiesterase-I and Carbonic Anhydrase-II. Molecules.
- Li, J., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. International Journal of Molecular Sciences.
- Chen, L., et al. (2016). Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC–MS. PLoS One.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Cilostazol: A Deep Dive into its Cardiovascular and Circulatory Applications. NINGBO INNO PHARMCHEM CO.,LTD..
- Esatbeyoglu, T., et al. (2021). In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins. Molecules.
- Shakar, S., & Tadi, P. (2023). Cilostazol. StatPearls.
- Odeh, M., et al. (2023). Phosphodiesterase Inhibitors. StatPearls.
- Fiorito, J., et al. (2022). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. European Journal of Medicinal Chemistry.
- Chan, Y-H., et al. (2018). Phosphodiesterase-3 inhibitor (cilostazol) attenuates oxidative stress-induced mitochondrial dysfunction in the heart. Journal of the Formosan Medical Association.
- Lee, C-H., et al. (2022). The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis. Journal of Clinical Medicine.
- Ma, B., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry.
- Hooper, D.C., & Wolfson, J.S. (1991). Pharmacokinetics of quinolones: newer aspects. Clinical Microbiology Reviews.
- Reaction Biology. (n.d.). PDE Screening Services for Drug Discovery. Reaction Biology.
- Trawally, M., et al. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. Journal of Research in Pharmacy.
- CVPharmacology. (n.d.). Phosphodiesterase Inhibitors. CVPharmacology.com.
- Zhang, C., et al. (2025). Design, synthesis, and evaluation of quinolin-2(1H)-ones as PDE1 inhibitors for the treatment of inflammatory bowel disease. Bioorganic Chemistry.
- Attwood, M. M., et al. (2022). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers in Pharmacology.
- Das, A., et al. (2012). Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts. Journal of Cardiovascular Pharmacology.
- Al-Bayati, R. I. H., & Al-Amiery, A. A. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Bioinorganic Chemistry and Applications.
- Attwood, M. M., et al. (2022). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers in Pharmacology.
- Koga, Y., et al. (1998). 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. Bioorganic & Medicinal Chemistry Letters.
- Wang, Y., et al. (2021). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules.
- Taha, M., et al. (2017). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Bioorganic Chemistry.
- Pathmasiri, W., et al. (2000). Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the National Science Foundation of Sri Lanka.
- Estévez-Braun, A., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products.
- Barvian, M., et al. (2007). Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. Bioorganic & Medicinal Chemistry.
- Ahmad, M. R., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.
- Wang, Z., et al. (2025). Design, Synthesis, and Structure-Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3 H)-one Derivatives as Active Agents against Toxoplasma gondii. Journal of Agricultural and Food Chemistry.
- Sharma, P., & Rane, N. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate.
- YouTube. (2024). Do We Need Phase 3 Clinical Trials in Oncology. YouTube.
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Novel approaches to targeting PDE3 in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of PDE3 Isoforms in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 8. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Cyclic Nucleotide Phosphodiesterase 3A1 Protects the Heart Against Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cilostazol (pletal): a dual inhibitor of cyclic nucleotide phosphodiesterase type 3 and adenosine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphodiesterase-3 inhibitor (cilostazol) attenuates oxidative stress-induced mitochondrial dysfunction in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Reaction conditions for 1,4-dibromobutane with 6-hydroxyquinolinone
Application Note: High-Fidelity O-Alkylation of 6-Hydroxyquinolinone
Part 1: Executive Summary & Strategic Context
This application note details the optimized protocol for the synthesis of 6-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone , a critical intermediate in the synthesis of the phosphodiesterase III inhibitor Cilostazol (Pletal®).
The reaction involves the O-alkylation of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (6-HQ) with 1,4-dibromobutane . While seemingly a standard Williamson ether synthesis, this transformation presents two specific process challenges that determine yield and purity:
-
Regioselectivity (O- vs. N-alkylation): The quinolinone scaffold contains an amide nitrogen (N1) and a phenolic oxygen (O6). Conditions must rigorously favor O-alkylation to avoid the formation of the N-alkylated impurity.
-
Stoichiometric Control (Dimerization): The bifunctional nature of 1,4-dibromobutane creates a high risk of forming the "dumbbell" dimer (bis-ether), where one butyl chain links two quinolinone rings.
This guide provides a self-validating protocol designed to suppress these side reactions through kinetic control and phase-optimized stoichiometry.
Part 2: Mechanistic Principles & Critical Parameters
Reaction Mechanism
The reaction proceeds via an SN2 mechanism . The base (Potassium Carbonate) deprotonates the phenolic hydroxyl group (pKa ~10), generating a phenoxide anion. This nucleophile attacks the electrophilic carbon of 1,4-dibromobutane, displacing a bromide ion.
Selectivity Logic:
-
O-Alkylation: Favored by "hard" bases and polar aprotic solvents that solvate the cation (K+), leaving the "hard" phenoxide oxygen naked and reactive.
-
N-Alkylation: The amide nitrogen (pKa ~17) is significantly less acidic. Under mild basic conditions (Carbonate vs. Hydride) and moderate temperatures (<80°C), N-deprotonation is minimal, ensuring >98% regioselectivity for the oxygen.
The "Dimer" Problem
If the ratio of 1,4-dibromobutane to 6-HQ is near 1:1, the mono-alkylated product (containing a reactive terminal bromide) competes with the starting dibromide for the phenoxide anion. This leads to the formation of the bis-ether dimer.
-
Solution: We utilize a statistical excess (3.0 – 5.0 equivalents) of 1,4-dibromobutane. This ensures that every phenoxide ion statistically encounters a fresh dibromide molecule rather than a mono-alkylated product.
Part 3: Visualization of Pathways & Workflow
Figure 1: Reaction Pathways and Selectivity
Caption: Kinetic pathways showing the dominance of O-alkylation and the risk of dimerization if reagent stoichiometry is insufficient.
Figure 2: Process Workflow
Caption: Step-by-step operational workflow for the synthesis and purification of the target intermediate.
Part 4: Experimental Protocol
Safety Warning: 1,4-Dibromobutane is a lachrymator and skin irritant. DMF is a reproductive toxin. Perform all operations in a fume hood.
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass/Vol (Example) | Role |
| 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | 163.17 | 1.0 | 16.3 g | Limiting Reagent |
| 1,4-Dibromobutane | 215.91 | 4.0 | 86.4 g (approx 48 mL) | Electrophile (Excess) |
| Potassium Carbonate (Anhydrous) | 138.21 | 2.5 | 34.5 g | Base |
| Potassium Iodide (Optional) | 166.00 | 0.1 | 1.6 g | Catalyst (Finkelstein) |
| DMF (N,N-Dimethylformamide) | - | - | 160 mL (10V) | Solvent |
Step-by-Step Procedure
Phase A: Reaction Setup
-
Charging: To a dry 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 16.3 g of 6-HQ and 160 mL of DMF .
-
Base Addition: Add 34.5 g of K₂CO₃ (and 1.6 g KI if using) to the stirring solution. The mixture will be a suspension.[1]
-
Activation: Stir at room temperature for 30 minutes to allow partial deprotonation and surface activation of the base.
-
Reagent Addition: Add 86.4 g (4.0 eq) of 1,4-dibromobutane in a single portion. Note: Gradual addition is NOT recommended here; a high concentration of dibromide is needed immediately to suppress dimerization.
Phase B: Reaction 5. Heating: Heat the mixture to 60°C ± 5°C .
- Critical Control: Do not exceed 80°C. Higher temperatures increase the rate of N-alkylation side reactions.
- Monitoring: Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[1]
- Target: < 1.0% remaining 6-HQ.
- Typical duration: 5 to 7 hours.
Phase C: Workup & Purification 7. Quench: Cool the reaction mixture to 20-25°C. Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product should precipitate as an off-white solid.[5] 8. Filtration: Filter the solid using a Buchner funnel. 9. Washing (Crucial Step):
- Wash the cake with 3 x 100 mL water to remove DMF and inorganic salts (KBr, K₂CO₃).
- Wash the cake with 2 x 50 mL Cyclohexane or Hexanes .
- Why? The excess 1,4-dibromobutane is an oil that may adhere to the crystals. It is soluble in hexane, whereas the product is not.
- Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.
- Recrystallization (Polishing): If high purity (>99%) is required, recrystallize from Ethanol/Water (90:10) . Dissolve at reflux, cool slowly to 4°C, and filter.
Expected Results
-
Yield: 85% - 92%
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 108°C – 112°C.
-
Purity (HPLC): > 98.5% (Main impurity: Dimer < 0.5%).[6]
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Dimer Content (>2%) | Low stoichiometry of dibromobutane. | Increase dibromide to 5.0 eq. Ensure vigorous stirring to overcome mass transfer limitations in the suspension. |
| N-Alkylated Impurity Detected | Temperature too high or base too strong. | Strictly maintain T < 65°C. Ensure K₂CO₃ is used, not KOH or NaOH. |
| Low Conversion | "Wet" solvent or inactive base. | DMF must be anhydrous. K₂CO₃ should be freshly ground or dried. Add 0.1 eq KI to accelerate reaction. |
| Oily Product (Not solidifying) | Residual 1,4-dibromobutane trapped. | Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. |
References
- Vertex Pharmaceuticals.Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. US Patent 6,967,209.
-
Zheng, J., et al. Synthesis of Related Substances of Cilostazol. Heterocycles, 2009, 78(1), 189. (Detailed discussion of impurity formation including dimers). [Link]
-
PubChem. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone Compound Summary. (Analogous chemistry for 7-isomer, confirming physical properties). [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. acgpubs.org [acgpubs.org]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]
- 6. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
Application Note: Nucleophilic Substitution of 6-(4-Bromobutoxy)quinolin-2(1H)-one
This Application Note is designed for medicinal chemists and process development scientists. It details the optimized protocol for the nucleophilic substitution of 6-(4-Bromobutoxy)quinolin-2(1H)-one with various amines.
While the 7-isomer is widely recognized as a key intermediate in the synthesis of antipsychotics like Brexpiprazole and Aripiprazole , the 6-isomer represents a critical scaffold for developing novel dopamine and serotonin receptor modulators. The chemistry described below is robust, scalable, and adaptable to both primary and secondary amines.
Introduction & Scientific Context
The alkylation of amines with alkyl halides is a cornerstone transformation in medicinal chemistry. In the context of This compound , the reaction targets the terminal alkyl bromide to attach a pharmacophore (typically a cyclic amine like piperazine) via a butoxy linker.
This reaction follows a classical bimolecular nucleophilic substitution (
Key Mechanistic Drivers
-
Electrophile: The primary alkyl bromide is moderately reactive. To enhance reaction rates and suppress elimination (
), Finkelstein catalysis (in situ conversion to alkyl iodide using NaI/KI) is recommended. -
Nucleophile: Secondary amines (e.g., piperazines) are preferred to prevent poly-alkylation. Primary amines require tight stoichiometric control.
-
Lactam Stability: The quinolin-2(1H)-one core possesses an acidic proton at
( ). Weak bases (e.g., ) are selected to neutralize the HCl/HBr generated without deprotonating the lactam nitrogen, preventing unwanted N-alkylation at the quinolinone core.
Experimental Protocol (Standard Operating Procedure)
Materials & Reagents[1][2][3][4][5][6]
-
Substrate: this compound (1.0 equiv).
-
Amine: Secondary amine (e.g., 1-phenylpiperazine) (1.1 – 1.2 equiv).
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 – 3.0 equiv). -
Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv).
-
Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN). Note: DMF is preferred for solubility; MeCN is preferred for easier workup.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add this compound (1.0 equiv) and the chosen solvent (10 mL per gram of substrate).
-
Add the Amine (1.1 equiv).
-
Add Anhydrous
(2.0 equiv). -
Add NaI (0.1 equiv). Crucial: The addition of iodide accelerates the reaction by converting the bromide to a more reactive iodide in situ.
Phase 2: Reaction Execution
-
Heat the mixture to 80–90°C .
-
Caution: Do not exceed 100°C to minimize thermal elimination of the alkyl halide to an alkene.
-
-
Monitor the reaction by TLC (System: DCM/MeOH 95:5) or HPLC.[1][2]
-
Endpoint: Typically reached in 3–6 hours . Look for the disappearance of the starting bromide (
) and the appearance of the polar amine product ( ).
-
Phase 3: Workup & Isolation
-
Method A (Precipitation - Preferred for DMF):
-
Cool the reaction mixture to room temperature (20–25°C).
-
Slowly pour the reaction mixture into ice-cold water (5x reaction volume) with vigorous stirring.
-
Stir for 30 minutes to allow the product to crystallize.
-
Filter the solid precipitate.[3]
-
Wash the cake with water (to remove inorganic salts and DMF) and then with a small amount of cold ethanol.
-
Dry under vacuum at 50°C.
-
-
Method B (Extraction - Preferred for MeCN):
-
Evaporate the Acetonitrile under reduced pressure.
-
Resuspend the residue in Dichloromethane (DCM) and Water.
-
Separate the layers. Extract the aqueous layer twice with DCM.
-
Combine organic layers, dry over
, and concentrate.
-
Optimization & Data Analysis
The following table summarizes the impact of solvent and base choices on yield and reaction time, based on analogous quinolinone alkylations (e.g., Brexpiprazole intermediates).
| Solvent | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
| DMF | NaI | 85 | 4 | 92% | Recommended. Best solubility; rapid conversion. | |
| MeCN | NaI | 80 (Reflux) | 8 | 85% | Slower; cleaner workup (solvent evaporation). | |
| DMF | None | 90 | 12 | 65% | Slower; | |
| Acetone | KI | 56 (Reflux) | 24+ | 40% | Too slow; temperature insufficient for rapid substitution. |
Visualizations
Diagram 1: Reaction Mechanism & Pathway
This diagram illustrates the
Caption: Mechanistic pathway showing catalytic activation by Iodide and subsequent amine displacement.
Diagram 2: Experimental Workflow
A logical flow for the execution of the protocol, ensuring quality control at key checkpoints.
Caption: Step-by-step experimental workflow for the synthesis and isolation of the target amine.
Troubleshooting & Critical Parameters
Incomplete Conversion
-
Cause: Old or wet reagents.[4]
-
Solution: Ensure
is anhydrous (freshly ground). Increase NaI loading to 0.5 equiv to push the equilibrium toward the reactive alkyl iodide.
Dimer Formation
-
Issue: If using a primary amine (
), the product secondary amine is still nucleophilic and can react with another molecule of the bromide. -
Solution: Use a large excess of the primary amine (3-5 equiv) or protect the amine (e.g., Boc-protection) if possible. This is not an issue with secondary amines (e.g., piperazines).
"Sticky" Precipitate
-
Issue: Upon pouring into water, the product forms a gum instead of a solid.
-
Solution: The DMF content might be too high in the quench. Add the reaction mixture slower to a larger volume of water. Alternatively, extract with Ethyl Acetate, wash with brine, and recrystallize from Ethanol.
References
-
Otsuka Pharmaceutical Co., Ltd. (2019). Process for the preparation of Quinolin-2(1H)-one derivatives. US Patent 10,464,931 B2. Link
- Note: Describes the industrial synthesis of the analogous 7-isomer (Brexpiprazole intermedi
- Lundbeck. (2014). Synthesis of piperazine-substituted quinolinones. World Intellectual Property Organization, WO2014085284. Note: Details the general alkylation conditions for quinolinone scaffolds.
-
ChemicalBook. (2024).[1] 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone Properties and Synthesis. Link
- Note: Provides physical properties and solubility data relevant to the bromobutoxy-quinolinone class.
-
Organic Chemistry Portal. (2023). Nucleophilic Substitution (
). Link-
Note: General mechanistic grounding for amine alkylation.
-
Sources
- 1. 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | 203395-59-9 [chemicalbook.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
- 4. 4-Quinolone synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Regiocontrol in Quinolinone Synthesis
The following guide serves as a specialized technical support resource for researchers encountering regioselectivity issues in quinolinone functionalization.
Topic: Minimizing N-Alkylation Side Products (Maximizing O-Selectivity) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Core Technical Insight: The Ambident Nucleophile Challenge
The root cause of N-alkylation side products during quinolinone synthesis lies in the ambident nature of the quinolinone anion. Quinolinones exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form).
When deprotonated, the negative charge is delocalized over the Nitrogen (N1) and Oxygen (O2/O4) atoms.[1]
-
N-Alkylation (Thermodynamic Control): Under typical basic conditions (e.g.,
or NaH in DMF), the reaction is often under thermodynamic control, favoring the formation of the stable amide carbonyl.[1] This leads to N-alkylated products (e.g., N-methyl-2-quinolinone). -
O-Alkylation (Kinetic/Coordination Control): To minimize N-alkylation and favor O-alkylation (yielding quinolinyl ethers), you must disrupt this preference using Hard-Soft Acid-Base (HSAB) manipulation, chelation control , or indirect synthetic routes .
Troubleshooting Guide & FAQs
Scenario A: Direct Alkylation Failures
Q: I am using Potassium Carbonate (
-
The Mechanism: The
cation dissociates well in DMF, leaving a "naked" anion.[1] The nitrogen center, being the softer nucleophile (relative to oxygen) and part of the thermodynamically stable amide resonance, attacks the alkyl halide. -
The Fix: Switch to the Silver Salt Method . Use Silver Carbonate (
) in a non-polar solvent like Toluene or Benzene.[1][2]-
Why: Silver (
) coordinates strongly to the Nitrogen and the halide leaving group. This coordination blocks the N-site and creates a "push-pull" mechanism that directs the electrophile to the Oxygen.
-
Q: I tried the Mitsunobu reaction (PPh3/DEAD) to get the O-ether, but I still see N-alkylated impurities. How do I eliminate them? A: While Mitsunobu generally favors O-alkylation, N-alkylation can compete if the steric bulk is low or the solvent polarity is high.
-
Optimization:
-
Solvent: Switch from THF to Toluene or Ether (if solubility permits).
-
Order of Addition: Pre-complex the betaine (PPh3 + DEAD) at 0°C before adding the quinolinone. This ensures the oxy-phosphonium intermediate forms rapidly on the Oxygen.
-
Sterics: If the alcohol is primary and unhindered (e.g., MeOH, EtOH), N-alkylation is more likely.[1] Consider using the Indirect Route (see Protocol B) for simple alkyl groups.[1]
-
Scenario B: Scale-Up & Cost
Q: Silver Carbonate is too expensive for my multi-gram scale-up. Is there a cheaper alternative to avoid N-alkylation? A: Yes. Do not attempt direct alkylation.[1] Use the Indirect Substitution Route (S_NAr) .
-
Convert the quinolinone to a chloro-quinoline using Phosphorus Oxychloride (
). -
React the chloro-quinoline with the corresponding sodium alkoxide (NaOR).
-
Result: This method is 100% O-selective because it proceeds via Nucleophilic Aromatic Substitution, not ambident anion alkylation.[1] N-alkylation is mechanistically impossible in this pathway.
Scenario C: C-Alkylation Interference
Q: I am working with 4-hydroxy-2-quinolinone and seeing a side product that is neither N- nor O-alkylated. What is it? A: You are likely observing C3-alkylation .
-
Cause: The C3 position in 4-hydroxy-2-quinolinones is highly nucleophilic (similar to a
-keto ester enolate). -
Prevention: C3-alkylation is difficult to stop under simple basic conditions. The Silver Salt Method or O-Tosylation followed by displacement are the best ways to lock selectivity to the Oxygen.
Decision Pathways & Mechanism (Visualized)
The following diagram illustrates the competing pathways and how specific conditions steer the reaction toward O-alkylation.
Caption: Mechanistic flow controlling regioselectivity. Red paths indicate common failure modes (N-alkylation); Green paths indicate validated strategies for O-selectivity.
Validated Experimental Protocols
Protocol A: The Silver Carbonate Method (High Selectivity)
Best for: Small to medium scale, complex substrates where harsh conditions must be avoided.[1]
Reagents:
-
Quinolinone substrate (1.0 equiv)[1]
-
Alkyl Halide (RX) (1.2 - 1.5 equiv) - Ideally Alkyl Iodide
-
Silver Carbonate (
) (0.6 - 1.0 equiv) -
Solvent: Benzene (traditional) or Toluene (safer alternative)[1]
Step-by-Step:
-
Preparation: In a flame-dried flask under Argon, suspend the quinolinone (1.0 eq) and
(0.6 eq) in anhydrous Toluene (0.1 M concentration). -
Activation: Stir at room temperature for 15 minutes. The mixture effectively forms the silver salt in situ.
-
Addition: Add the Alkyl Iodide (1.2 eq) dropwise.
-
Reaction: Protect from light (aluminum foil) and stir.
-
Note: Simple alkyl iodides (MeI, EtI) often react at Room Temperature (12-24h).[1]
-
Note: Sterically hindered halides may require reflux (80-110°C).
-
-
Workup: Filter the mixture through a Celite pad to remove silver salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate. The crude is typically high-purity O-alkyl product. Purify via flash chromatography if necessary.
Protocol B: The Indirect POCl3 Route (100% Selectivity)
Best for: Large scale, simple alkyl groups, or when N-alkylation persists despite optimization.
Step 1: Chlorination [1]
-
Reflux the quinolinone in neat
(5-10 equiv) for 2-4 hours. -
Monitor by TLC (quinoline forms are usually less polar than quinolinones).[1]
-
Remove excess
by rotary evaporation.[1] Neutralize carefully with saturated and extract with DCM.[1] Yields are typically >90%.[1]
Step 2: Nucleophilic Displacement (S_NAr)
-
Dissolve the corresponding alcohol (ROH) in a dry solvent (THF or DMF).[1]
-
Add NaH (1.2 equiv) carefully to generate the sodium alkoxide.[1] Stir for 30 min.
-
Add the Chloro-quinoline from Step 1.
-
Heat to reflux (THF) or 80°C (DMF) for 4-12 hours.
-
Result: The alkoxide displaces the chloride.[1] Since the nitrogen has no proton to replace, N-alkylation is impossible.
Comparative Data: Selectivity by Method
| Reaction Condition | Base / Additive | Solvent | Major Product | N:O Ratio (Approx) |
| Classical | DMF / DMSO | N-Alkyl | 90:10 | |
| Classical | Acetone | N-Alkyl | 80:20 | |
| Silver Salt | Toluene / Benzene | O-Alkyl | < 5:95 | |
| Mitsunobu | DEAD / | THF | O-Alkyl | 10:90 |
| Indirect | (Two Step) | O-Alkyl | 0:100 |
References
-
Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions. Source: Semantic Scholar / Heterocycles Insight: Detailed study on how solvent and steric factors influence the N/O ratio in quinolinols. [1]
-
Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation. Source: ResearchGate / Tetrahedron Letters Insight: Establishes the protocol for using Ag2CO3 to achieve high regioselectivity for O-alkylation.
-
On the mechanism of the alkylation of quinoline derivatives. Source: RSC / J. Chem. Soc., Perkin Trans.[1][3] 2 Insight: Applies HSAB theory (Hard-Soft Acid-Base) to explain why alkali salts favor N-alkylation while silver salts favor O-alkylation.
-
Regioselective Functionalization of Quinolines through C-H Activation. Source: MDPI / Molecules Insight: Reviews broader functionalization strategies, including metal-catalyzed routes that avoid traditional alkylation pitfalls. [1]
Sources
Purification of 6-(4-Bromobutoxy)quinolin-2(1H)-one from bis-alkylated impurities
Technical Support Center: Purification of 6-(4-Bromobutoxy)quinolin-2(1H)-one
This technical guide provides in-depth troubleshooting advice and detailed protocols for the purification of this compound, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A primary challenge in its synthesis is the formation of a structurally similar bis-alkylated impurity, which complicates purification due to its analogous physicochemical properties. This guide is designed for researchers, chemists, and process development professionals to effectively diagnose and resolve common purification issues, ensuring high purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the structures of this compound and its common bis-alkylated impurity?
Answer: The target compound is formed by the mono-alkylation of 6-hydroxyquinolin-2(1H)-one with 1,4-dibromobutane. The primary bis-alkylated impurity results from a second molecule of 6-hydroxyquinolin-2(1H)-one reacting with the other end of the 1,4-dibromobutane linker.
Caption: Chemical structures of the target product and the bis-alkylated impurity.
Q2: How does the bis-alkylated impurity form during synthesis?
Answer: The synthesis is typically a Williamson ether synthesis, where the phenoxide of 6-hydroxyquinolin-2(1H)-one acts as a nucleophile, attacking the electrophilic carbon of 1,4-dibromobutane. Impurity formation occurs when the resulting mono-alkylated product, which still contains a reactive bromobutyl chain, reacts with a second equivalent of the 6-hydroxyquinolin-2(1H)-one phenoxide. This side reaction is promoted by factors such as using an excess of the quinolinone starting material or prolonged reaction times at elevated temperatures.[1][2]
Q3: Why is the bis-alkylated impurity particularly challenging to remove?
Answer: The difficulty arises from the significant structural similarity between the desired product and the impurity. Both molecules possess the large, polar quinolinone head group. The primary physical difference is the replacement of a terminal bromine atom with another quinolinone moiety. This results in very similar solubility profiles and polarity, making separation by standard techniques like crystallization or column chromatography non-trivial.[3] The impurity is larger but also more symmetrical and can sometimes have surprisingly similar retention factors on silica gel.
Troubleshooting and Purification Protocols
This section addresses common issues encountered during the purification process in a question-and-answer format, providing both explanations and actionable protocols.
Issue 1: My crude product shows two very close spots on Thin Layer Chromatography (TLC), making baseline separation by column chromatography seem impossible.
Explanation: This is the most common challenge. The similar polarity of the mono- and bis-alkylated products leads to poor separation (low ΔRf) on TLC, which directly predicts difficult separation on a column. The key is to systematically screen and optimize the mobile phase to maximize the Rf difference.
Troubleshooting Workflow
Caption: Workflow for optimizing chromatographic separation.
Protocol 1: Optimized Flash Column Chromatography
This protocol provides a starting point for achieving separation. Optimization based on your specific crude mixture is essential.
-
TLC Mobile Phase Screening:
-
Prepare several eluent systems. Good starting points are gradients of Ethyl Acetate (EtOAc) in Hexanes (e.g., 30% to 70%) and Methanol (MeOH) in Dichloromethane (DCM) (e.g., 1% to 5%).
-
Spot your crude material on a silica TLC plate and develop it in each solvent system.
-
The ideal system will show the largest possible separation between the spot for the desired product (typically higher Rf) and the bis-alkylated impurity (typically lower Rf). Aim for a ΔRf of at least 0.15.
-
-
Column Preparation:
-
Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column using the "slurry method" with your chosen starting eluent for the best packing density and to avoid air bubbles.
-
-
Sample Loading:
-
For optimal separation, use the "dry loading" method. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Gently layer this powder on top of the packed silica gel column. This creates a very narrow starting band, which is critical for resolving compounds with similar Rf values.[4]
-
-
Elution:
-
Begin eluting with a solvent system slightly less polar than the one that gave the best TLC separation. For example, if 50% EtOAc/Hexane worked well on TLC, start your column with 30-40% EtOAc/Hexane.
-
Run the column using a shallow gradient, slowly increasing the polarity. This gradual change is crucial for separating closely related compounds.
-
Collect small fractions and monitor them carefully by TLC. Combine the fractions that contain the pure desired product.
-
Table 1: Example Chromatography Conditions
| Analytical Method | Stationary Phase | Mobile Phase System (Starting Point) | Expected Result |
| TLC | Silica Gel 60 F254 | 50:50 Hexane:Ethyl Acetate | Product Rf ≈ 0.4, Impurity Rf ≈ 0.3 |
| TLC | Silica Gel 60 F254 | 98:2 Dichloromethane:Methanol | Product Rf ≈ 0.5, Impurity Rf ≈ 0.4 |
| Column | Silica Gel (230-400 mesh) | Gradient: 30% to 70% EtOAc in Hexane | Baseline separation of product from impurity. |
Issue 2: My yield after column chromatography is very low, or the "pure" fractions are still contaminated.
Explanation: When compounds are very close in polarity, there is often a series of mixed fractions between the pure product and the impurity, which must be discarded or re-processed, lowering the yield. In such cases, recrystallization can be a more effective and scalable purification technique.[5][6]
Protocol 2: Selective Recrystallization
The goal is to find a solvent system where the desired this compound is soluble when hot but poorly soluble when cold, while the more symmetrical bis-alkylated impurity remains in the cold solution (the "mother liquor").[7][8]
-
Solvent Screening:
-
Test the solubility of your crude solid in various solvents at room temperature and at their boiling point. Use small amounts (e.g., 20-30 mg of solid in 0.5 mL of solvent).
-
An ideal single solvent will fully dissolve the compound when hot but yield crystals upon cooling.[5]
-
Commonly effective solvents for this class of compounds include ethanol, isopropanol (IPA), and ethyl acetate.
-
If a single solvent is not ideal, try a binary solvent system (e.g., dissolving in a "good" solvent like ethanol and adding a "poor" anti-solvent like water or hexanes until turbidity appears).[9]
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask (its conical shape reduces solvent evaporation).[8]
-
Add the chosen solvent (e.g., ethanol) dropwise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals.[7]
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of pure product.
-
Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Table 2: Solvent Selection Guide for Recrystallization
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability | Rationale |
| Ethanol/Isopropanol | High | Low | Excellent | Often provides a significant solubility differential with temperature. |
| Ethyl Acetate | High | Moderate | Good | May require a co-solvent like hexanes to reduce cold solubility. |
| Dichloromethane | Too High | Too High | Poor | Compound is often too soluble even when cold, leading to poor recovery. |
| Water | Insoluble | Insoluble | Poor (as single) | Can be used as an anti-solvent with a miscible polar solvent like ethanol. |
| Hexanes | Insoluble | Insoluble | Poor (as single) | Can be used as an anti-solvent with a less polar solvent like ethyl acetate. |
Issue 3: The impurity persists even after column chromatography and recrystallization.
Explanation: For extremely challenging separations or when very high purity (>99.5%) is required, more advanced techniques may be necessary. Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers significantly higher resolving power than standard flash chromatography.
Alternative Technique: Preparative HPLC (RP-HPLC)
Reverse-phase HPLC separates compounds based on hydrophobicity. Since the bis-alkylated impurity is larger and has two quinolinone groups, its retention behavior may differ sufficiently from the mono-alkylated product for separation.
-
Stationary Phase: A C18 (octadecylsilane) column is the most common choice. Phenyl-hexyl phases can also offer different selectivity due to potential pi-pi interactions.[3]
-
Mobile Phase: A gradient of acetonitrile or methanol in water is typically used.
-
Additives: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase is crucial. This protonates the quinolinone nitrogen, ensuring sharp peaks and consistent retention times.[3][10]
-
Example Conditions:
-
Column: C18, 10 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at a ratio that retains both compounds (e.g., 70:30 A:B) and gradually increase the percentage of B.
-
Detection: UV detection at a wavelength where the quinolinone chromophore absorbs strongly (e.g., 220 nm or 254 nm).[11]
-
This approach, while effective, is more costly and has lower throughput than chromatography or crystallization, making it best suited for final polishing of high-value material or for producing analytical standards.
References
- Benchchem. (n.d.). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Retrieved from Benchchem technical support documents.
- TAYANA. (n.d.). Picking the best purification method for your API can be a tricky challenge.
- Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
- Al-Bazi, S., & Strege, M. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
- ChemicalBook. (2026, January 13). 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | 203395-59-9.
- Farkas, T., et al. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
- BOC Sciences. (n.d.). API and Intermediates: Link in Pharmaceutical Synthesis.
- Regis Technologies. (2021, February 7). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation.
- Aripiprazole Synthesis Process: A Detailed Guide. (2025, December 12).
- SynThink. (n.d.). 203395-59-9 7-(4-Bromobutoxy)-quinoline-2(1H)-one.
- Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.
- LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
- Reddit. (2018, March 16).
- Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16).
- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- Google Patents. (n.d.).
- Le, T. T. H., et al. (n.d.). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
- Google Patents. (n.d.). WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)
- Recrystallization-1.doc.pdf. (n.d.).
- Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
- Wang, Y., et al. (2026, February 13).
- Gecse, Z., et al. (2025, April 23). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- Jaishetty, N., et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
- Organic Syntheses Procedure. (n.d.). 3-hydroxyquinoline.
- Sigma-Aldrich. (n.d.). CAS 203395-59-9.
- Semantic Scholar. (2023, July 24). Enantioselective Separation of Synthetic Cathinones by Capillary Electrophoresis with Ionic Liquid and Cyclodextrin Buffer Co-Additives.
- MDPI. (2025, October 7). Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties.
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- 4. reddit.com [reddit.com]
- 5. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 6. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
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- 10. 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | 203395-59-9 [chemicalbook.com]
- 11. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
Technical Support Center: Recrystallization Solvents for 6-Substituted Quinolinone Intermediates
Welcome to the technical support center for the purification of 6-substituted quinolinone intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-purity materials through recrystallization. As a foundational technique in synthetic chemistry, recrystallization is often the most effective method for purifying these critical intermediates.[1][2] However, the diverse nature of substituents at the 6-position can significantly influence the solubility profile of the quinolinone core, making solvent selection a non-trivial task.
This document provides in-depth, field-proven insights in a question-and-answer format, alongside troubleshooting guides and detailed protocols to empower you to overcome common hurdles in your crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle of recrystallization and why is it so critical for quinolinone intermediates?
A1: Recrystallization is a purification technique that leverages differences in solubility to separate a target compound from its impurities.[3] The core principle is to dissolve the impure solid in a hot solvent in which it is highly soluble, and then allow the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a purer form. Ideally, the impurities either remain dissolved in the cold solvent or are removed during a hot filtration step if they are insoluble.[3]
For 6-substituted quinolinone intermediates, which are often precursors to active pharmaceutical ingredients (APIs), achieving high purity is paramount.[4] Trace impurities from starting materials or side-reactions can impact the yield, safety, and efficacy of the final drug product.[2] Recrystallization offers an efficient and scalable method to remove these impurities, ensuring the quality of the intermediate before it proceeds to the next synthetic step.[5]
Q2: How does the substituent at the 6-position of the quinolinone ring affect my choice of solvent?
A2: The electronic nature and structure of the substituent at the 6-position have a profound impact on the molecule's overall polarity, crystal lattice energy, and intermolecular interactions, which collectively dictate its solubility.[6]
-
Polar/Hydrogen-Bonding Substituents: Groups that can participate in hydrogen bonding or are highly polar (e.g., -OH, -NH2, morpholine, amides) tend to increase the compound's affinity for polar solvents.[6][7] For instance, introducing amino-containing substituents can significantly improve aqueous solubility.[6] For these compounds, polar solvents like ethanol, methanol, or even water-alcohol mixtures are excellent starting points.
-
Non-Polar/Lipophilic Substituents: Large, non-polar alkyl or aryl groups increase the lipophilicity of the molecule. This generally leads to better solubility in less polar organic solvents like toluene, ethyl acetate, or dichloromethane, and lower solubility in highly polar solvents like water.
-
Planarity and Crystal Packing: The planarity of the quinolinone system can lead to tight crystal packing, resulting in low solubility.[6] Substituents that disrupt this planarity, for example by introducing sp3-hybridized carbons, can weaken the crystal lattice forces and improve solubility.[8]
Understanding the nature of your specific 6-substituent is the first and most critical step in rationally selecting a solvent system.
Q3: What are the characteristics of a good single solvent for recrystallization?
A3: An ideal recrystallization solvent should meet several key criteria:[3]
-
High Temperature Coefficient: The solvent should dissolve the quinolinone intermediate sparingly or not at all at room temperature but dissolve it completely at or near its boiling point. This differential is crucial for maximizing recovery.
-
Impurities Profile: The solvent should either dissolve impurities very well (so they stay in the mother liquor upon cooling) or not at all (so they can be filtered off from the hot solution).
-
Chemical Inertness: The solvent must not react with the compound being purified.[3]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
A preliminary screening with small amounts of your compound in various solvents is a highly recommended empirical approach.
Q4: My compound is either too soluble or not soluble enough in common single solvents. What should I do?
A4: This is a very common scenario and is precisely where mixed-solvent systems become invaluable.[9] A mixed-solvent recrystallization, often called the "solvent/antisolvent" approach, is a powerful technique.[10][11]
The procedure involves dissolving your quinolinone intermediate in a minimum amount of a hot "good" solvent (one in which it is highly soluble). Then, a "poor" or "anti-solvent" (one in which the compound is insoluble, but which is miscible with the "good" solvent) is added dropwise to the hot solution until turbidity (cloudiness) appears.[9][10] This indicates the solution is now saturated. A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly, inducing crystallization.
Common Mixed-Solvent Pairs:
| Good Solvent | Poor Solvent (Antisolvent) |
|---|---|
| Ethanol / Methanol | Water |
| Acetone | Hexanes / Heptane |
| Ethyl Acetate | Hexanes / Heptane |
| Dichloromethane | Pentane / Hexanes |
| Tetrahydrofuran (THF) | Hexanes |
This table presents commonly employed solvent systems.[9][12][13]
Q5: My quinolinone intermediate "oils out" instead of crystallizing. How can I fix this?
A5: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[9][14] This is problematic because oils tend to trap impurities. Several strategies can resolve this:
-
Increase the Solvent Volume: The primary cause is often a solution that is too concentrated. Re-heat the mixture to dissolve the oil, add more of the hot solvent to decrease the saturation point, and allow it to cool more slowly.[14]
-
Lower the Cooling Temperature: Ensure the solution cools to a temperature below the compound's melting point before significant precipitation occurs. A slower cooling rate is key.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[14]
-
Seed the Solution: Add a tiny, pure crystal of the desired compound to the cooled solution. This "seed" acts as a template for crystallization to begin.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. The solution is not supersaturated. 2. The solution is supersaturated but requires nucleation. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.[14] 2. Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[14] |
| Compound "Oils Out" | The compound is precipitating from solution at a temperature above its melting point.[14] | 1. Reheat the solution and add more solvent to lower the saturation point.[14] 2. Cool the solution more slowly. 3. Vigorously stir the solution as it cools to promote crystallization over oiling. |
| Premature Crystallization During Hot Filtration | The solubility of the compound drops too quickly upon slight cooling in the funnel stem.[14] | 1. Use a slight excess of hot solvent to keep the compound dissolved. The excess can be evaporated after filtration.[14] 2. Preheat the filter funnel and receiving flask with hot solvent vapor before filtering. |
| Colored Impurities in Crystals | Highly colored impurities are co-crystallizing with the product. | 1. Add a small amount of decolorizing carbon (charcoal) to the hot solution before filtration.[3] 2. Caution: Use charcoal sparingly as it can also adsorb your target compound, reducing yield. |
| Low Recovery of Material | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization during transfer. | 1. Cool the flask in an ice bath for 10-20 minutes to maximize precipitation.[9] 2. Evaporate some solvent and re-cool. 3. Ensure all apparatus is pre-heated. |
| Crystals Disappear After Isolation | The crystals may contain volatile solvent molecules within their lattice, which are lost upon drying, causing the crystal structure to collapse.[15] | 1. Try a different solvent system, preferably with a less volatile solvent. 2. Dry the crystals under less harsh conditions (e.g., air dry or use gentle vacuum without heat). |
Visualized Workflows & Methodologies
Solvent Selection Workflow
The following diagram outlines a systematic approach to identifying a suitable recrystallization solvent system for your 6-substituted quinolinone intermediate.
Caption: A decision workflow for selecting a recrystallization solvent.
Mixed-Solvent Recrystallization Principle
This diagram illustrates the solvent/antisolvent technique for crystallizing a compound that does not have a suitable single recrystallization solvent.
Caption: The process of mixed-solvent (solvent/antisolvent) recrystallization.
Experimental Protocols
Protocol 1: Screening for a Single Recrystallization Solvent
Objective: To empirically determine an effective single solvent for the recrystallization of a 6-substituted quinolinone intermediate.
Methodology:
-
Preparation: Place approximately 20-30 mg of your dry, impure quinolinone intermediate into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexanes) dropwise, up to ~0.5 mL. Agitate the mixture. Note if the compound dissolves readily at room temperature. If it does, that solvent is unsuitable.
-
Heating: For solvents in which the compound was insoluble at room temperature, gently heat the test tube in a sand bath or water bath towards the solvent's boiling point. Add the same hot solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the tube with a glass rod.
-
Ice Bath: Place the tubes that have shown crystal formation (or those that haven't) into an ice-water bath for 10-15 minutes to maximize crystal yield.
-
Evaluation: A good solvent is one where the compound is sparingly soluble at room temperature but fully soluble when hot, and which produces a good yield of crystals upon cooling.
Protocol 2: Performing a Mixed-Solvent Recrystallization
Objective: To purify a 6-substituted quinolinone intermediate using a miscible solvent/antisolvent pair. This protocol assumes ethanol ("good" solvent) and water ("antisolvent") as an example pair.
Methodology:
-
Dissolution: Place the impure quinolinone intermediate in an appropriately sized Erlenmeyer flask. Heat a beaker of the "good" solvent (ethanol) on a hot plate. Add the minimum amount of hot ethanol to the flask to just dissolve the solid completely.
-
Antisolvent Addition: While keeping the ethanol solution hot, add the "antisolvent" (water) dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[10]
-
Clarification: Add 1-2 drops of the hot "good" solvent (ethanol) back into the mixture until the solution becomes clear again.[10]
-
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of precipitated crystals.[9]
-
Isolation: Collect the pure crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent mixture or just the pure, cold antisolvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or by air drying to remove residual solvent.
References
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.
- ANTIBACTERIAL QUINOLONES: CIPROFLOXACIN. Analele Universității din Oradea, Fascicula Biologie.
- Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds. BenchChem.
- The crystallization of quinoline.
- Reagents & Solvents: Solvents for Recrystalliz
- Quinoline compounds and process of making same.
- Mixed-solvent recrystallisation. University of York Chemistry Teaching Labs.
- Problems in recrystalliz
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
- SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org.
- Mixed Solvents. Chemistry LibreTexts.
- N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investig
- Improvement of Aqueous Solubility of Lapatinib-derived Analogs. eScholarship.org.
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- Technical Support Center: Purification of Quinolizinone Deriv
- Technical Support Center: Optimizing Quinolinone Synthesis. BenchChem.
- What is the problem with my quinolin crystal?
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Recrystallization. University of California, Los Angeles.
- Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research.
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Technical Support: Stability & Handling of 6-(4-Bromobutoxy)quinolin-2(1H)-one
Executive Summary
6-(4-Bromobutoxy)quinolin-2(1H)-one is a bifunctional carbostyril intermediate commonly employed as an electrophile in the synthesis of antipsychotic or cardiovascular agents (analogous to the Aripiprazole intermediate 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one).[1][2]
Under basic conditions, this molecule presents a unique stability challenge: it possesses both a nucleophilic site (the lactam nitrogen,
This guide provides the mechanistic insights and protocols necessary to handle this compound without compromising yield or purity.
Core Stability Mechanisms
The stability of this compound in base is governed by three competing pathways. Understanding these is critical for troubleshooting.
Mechanism 1: Intermolecular Self-Alkylation (Major Risk)
In the presence of a base (e.g.,
-
Risk Factor: High concentration (>0.2 M), high temperature, insufficient nucleophile (if coupling).
Mechanism 2: Elimination (E2)
The butoxy side chain contains a proton at the
-
Risk Factor: Strong bases, temperatures >80°C.
Mechanism 3: Hydrolysis (
)
In aqueous bases (e.g., NaOH/Water) or wet organic solvents, hydroxide ions displace the bromide to form the alcohol 6-(4-hydroxybutoxy)quinolin-2(1H)-one.[1][2]
-
Risk Factor: Wet solvents (DMF/DMSO), hygroscopic bases.
Figure 1: Degradation pathways of this compound in basic media.[1][2] The red paths indicate irreversible side reactions.
Troubleshooting Guide
Issue 1: Reaction mixture turns black or forms a gummy precipitate.
-
Diagnosis: Self-Alkylation (Polymerization). [1][2]
-
Cause: The concentration of the starting material was too high relative to the incoming nucleophile (e.g., piperazine), or the incoming nucleophile was added after the base. The deprotonated quinolinone reacted with itself.[2]
-
Solution:
-
Order of Addition: Always add the external nucleophile (amine) before adding the base, or mix the nucleophile and base first, then slowly add the bromobutoxy-quinolinone.
-
Dilution: Maintain reaction concentration below 0.1 M to statistically favor the reaction with the external nucleophile over self-reaction.
-
-
Issue 2: New spot on TLC slightly less polar than starting material.
-
Diagnosis: Elimination Product (Vinyl Ether). [1][2]
-
Cause: Reaction temperature was too high (>80°C) or the base used was too strong/bulky (
-BuOK, DBU).[2] -
Solution:
-
Switch to a milder base like
or .[2] -
Lower reaction temperature to 50-60°C.
-
Add NaI (0.1 eq) to catalyze the Finkelstein reaction, converting the Bromide to a more reactive Iodide, allowing the coupling to proceed at lower temperatures.
-
-
Issue 3: New spot on TLC much more polar (near baseline).
Technical Data & Impurity Profile
| Parameter | Specification / Behavior |
| Solubility | Soluble in DMF, DMSO, NMP. Sparingly soluble in MeCN, Acetone. Insoluble in Water, Hexanes. |
| ~11.0 - 11.5 (Acidic proton on the lactam ring).[1][2] | |
| Major Impurity A | Dimer: 1-[4-(2-oxo-1,2-dihydroquinolin-6-yloxy)butyl]-6-(4-bromobutoxy)quinolin-2(1H)-one.[1][2] |
| Major Impurity B | Vinyl Ether: 6-(but-3-en-1-yloxy)quinolin-2(1H)-one.[1][2] |
| Major Impurity C | Alcohol: 6-(4-hydroxybutoxy)quinolin-2(1H)-one.[1][2] |
Recommended Experimental Protocol
To couple this compound with a secondary amine (e.g., a piperazine derivative) while minimizing degradation:
Reagents:
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (if solubility is an issue).[2]
-
Base: Potassium Carbonate (
), granular, anhydrous. -
Catalyst: Sodium Iodide (NaI), 10 mol%.
Procedure:
-
Preparation: Charge the reaction vessel with the secondary amine (1.1 equiv) and
(2.0 equiv) in anhydrous MeCN. -
Activation: Stir at room temperature for 15 minutes.
-
Addition: Add This compound (1.0 equiv) and NaI (0.1 equiv).
-
Critical Step: If using DMF, add the quinolinone as a slow solution dropwise to keep its steady-state concentration low.[2]
-
-
Reaction: Heat to 60-70°C. Monitor by TLC/HPLC.
-
Note: Avoid refluxing in DMF (>150°C) as this guarantees decomposition.[2]
-
-
Workup: Cool to RT. Filter off inorganic salts.[2] Evaporate solvent.[2] Partition residue between DCM and Water.[2]
References
-
Synthesis and Impurity Profiling of Aripiprazole Intermedi
-
Stability of Carbostyril Deriv
-
Piperazine Coupling Methodologies.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Bromoalkoxy vs. 7-Bromoalkoxy Quinolinones in Cross-Coupling Reactions
Introduction: The Strategic Importance of Positional Isomers in Drug Discovery
Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocyclic system is a cornerstone of drug design, allowing for the fine-tuning of pharmacological properties. Among the most versatile handles for molecular diversification are bromo-substituents, which serve as key precursors for palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of the reactivity of two common positional isomers: 6-bromoalkoxy quinolinones and 7-bromoalkoxy quinolinones. Understanding the nuanced differences in their reactivity is not merely an academic exercise; it is critical for researchers in drug development to devise efficient and high-yielding synthetic strategies, ultimately accelerating the discovery of new chemical entities. We will explore the theoretical underpinnings of their reactivity and provide practical, experimentally-grounded insights into their performance in three of the most powerful C-C and C-N bond-forming reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Theoretical Framework: Electronic and Steric Considerations
The reactivity of the C-Br bond in cross-coupling reactions is primarily governed by the ease of the initial oxidative addition step to a low-valent palladium catalyst. This step is sensitive to both the electronic density at the carbon atom and the steric environment around the bond.
-
Electronic Effects: The quinolinone ring system is inherently electron-deficient due to the influence of the pyridinone moiety. However, the precise electronic character at the 6- and 7-positions differs. The 6-position is para to the ring nitrogen's influence and meta to the carbonyl, while the 7-position is meta to the nitrogen and para to the carbonyl's electron-withdrawing effect. Generally, positions on the carbocyclic ring of the quinoline are influenced by the heterocyclic nitrogen, but this effect diminishes with distance. The alkoxy group (-OR) is an electron-donating group through resonance. The interplay of these factors suggests subtle but potentially significant differences in the polarization of the C-Br bond, which can impact the rate of oxidative addition.
-
Steric Effects: The 6-position is relatively unhindered, located on the more exposed face of the carbocyclic ring. In contrast, the 7-position experiences slightly more steric hindrance due to its proximity to the bicyclic ring junction. While this difference is not as pronounced as the "peri" effect seen at the 8-position, it can influence the approach of bulky catalyst-ligand complexes.[1]
Below is a diagram illustrating the structural differences between these two key isomers.
Caption: Structural comparison of 6- and 7-bromoalkoxy quinolinone isomers.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Direct, side-by-side comparative studies of these specific isomers under identical conditions are scarce in the literature. However, by synthesizing data from numerous publications, we can establish reliable trends in their reactivity and optimal reaction conditions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and aryl-heteroaryl linkages.[2][3] Both 6- and 7-bromo quinolinone isomers are competent substrates for this transformation.
-
6-Bromoalkoxy Quinolinones: These substrates generally exhibit excellent reactivity. The less hindered nature of the 6-position allows for efficient coupling with a wide range of boronic acids and esters. Standard catalyst systems, such as those based on Pd(PPh₃)₄ or Pd(dppf)Cl₂, often provide high yields.[4]
-
7-Bromoalkoxy Quinolinones: While also reactive, achieving optimal yields with 7-bromo isomers can sometimes require more specialized catalysts or conditions. The slightly increased steric hindrance may necessitate the use of bulkier, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote efficient oxidative addition and reductive elimination.[5]
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling (C-C sp²-sp Bond Formation)
The Sonogashira coupling is the premier method for installing alkyne functionalities, providing access to rigid molecular scaffolds.[6][7] The reaction is typically co-catalyzed by palladium and copper(I).[8]
-
6-Bromoalkoxy Quinolinones: These isomers are highly effective substrates for Sonogashira coupling. The reaction often proceeds smoothly under standard conditions (e.g., Pd(PPh₃)₄/CuI, amine base) to give the corresponding alkynylated products in good to excellent yields.[9]
-
7-Bromoalkoxy Quinolinones: Similar to the Suzuki coupling, the 7-bromo isomers are also viable substrates. However, the choice of ligand and base can be more critical. In some cases, copper-free conditions using bulky phosphine ligands may be advantageous to avoid side reactions like alkyne homocoupling.[8] The reactivity order generally follows Ar-I > Ar-Br, making these couplings slightly more demanding than with the corresponding iodo-derivatives.[10]
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a broad substrate scope and functional group tolerance.[11][12]
-
6-Bromoalkoxy Quinolinones: These compounds readily undergo C-N coupling with a vast array of primary and secondary amines, as well as amides and other N-nucleophiles. The choice of a suitable bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is crucial for high efficiency.[13]
-
7-Bromoalkoxy Quinolinones: The reactivity of 7-bromo isomers is comparable to their 6-bromo counterparts in this reaction. The catalytic cycle's sensitivity to ligand choice remains a key parameter. The slightly different electronic environment may require minor optimization of the base or ligand to achieve maximal conversion, but they are generally considered excellent substrates.[14]
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination reaction.
Quantitative Data Summary
The following table summarizes typical experimental outcomes for cross-coupling reactions on bromoalkoxy quinolinone scaffolds, synthesized from various literature reports. Note that yields are highly dependent on the specific coupling partners and reaction conditions.
| Reaction Type | Isomer Position | Typical Pd-Catalyst / Ligand | Typical Base | Typical Solvent | Reported Yield Range |
| Suzuki-Miyaura | 6-Bromoalkoxy | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME | 75-95% |
| 7-Bromoalkoxy | Pd(OAc)₂ / SPhos or XPhos | K₃PO₄, K₂CO₃ | Toluene, Dioxane | 70-90% | |
| Sonogashira | 6-Bromoalkoxy | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | THF, DMF | 80-98% |
| 7-Bromoalkoxy | Pd(PPh₃)₄ / CuI | Et₃N | THF | 75-92% | |
| Buchwald-Hartwig | 6-Bromoalkoxy | Pd₂(dba)₃ / RuPhos or Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-96% |
| 7-Bromoalkoxy | Pd₂(dba)₃ / XPhos or BrettPhos | LHMDS, K₃PO₄ | Toluene | 78-94% |
Validated Experimental Protocols
The following protocols are representative examples adapted from the literature, providing a validated starting point for laboratory synthesis.
Protocol 1: Suzuki-Miyaura Coupling of a 6-Bromoalkoxy Quinolinone Derivative
Objective: To synthesize a 6-arylalkoxy quinolinone via Suzuki-Miyaura coupling.
Methodology:
-
To a dried Schlenk flask under an argon atmosphere, add the 6-bromoalkoxy quinolinone (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Causality: The use of a Pd(0) catalyst like Pd(PPh₃)₄ initiates the catalytic cycle directly.[15] The aqueous base (K₂CO₃) is essential for activating the boronic acid for the transmetalation step.[3]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer sequentially with water (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylalkoxy quinolinone.
Protocol 2: Sonogashira Coupling of a 7-Bromoalkoxy Quinolinone Derivative
Objective: To synthesize a 7-alkynylalkoxy quinolinone via Sonogashira coupling.
Methodology:
-
To a dried round-bottom flask under an argon atmosphere, add the 7-bromoalkoxy quinolinone (1.0 mmol, 1.0 equiv), copper(I) iodide (CuI) (0.05 mmol, 5 mol%), and bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%).
-
Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) followed by triethylamine (Et₃N, 3.0 mmol, 3.0 equiv).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the stirring mixture.
-
Stir the reaction at room temperature for 16-24 hours, monitoring progress by TLC or LC-MS.
-
Causality: The palladium complex catalyzes the cross-coupling, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which is crucial for the transmetalation step.[16] Triethylamine acts as both the base to deprotonate the alkyne and to neutralize the HBr byproduct.[7]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous ammonium chloride (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of a 6-Bromoalkoxy Quinolinone Derivative
Objective: To synthesize a 6-(alkylamino)alkoxy quinolinone via Buchwald-Hartwig amination.
Methodology:
-
In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%) and a bulky phosphine ligand such as RuPhos (0.08 mmol, 8 mol%) to a dried Schlenk tube.
-
Add the 6-bromoalkoxy quinolinone (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the tube with argon (3 cycles).
-
Add anhydrous, degassed toluene (8 mL) followed by the amine (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours, monitoring progress by LC-MS.
-
Causality: A Pd(0) source is used with a specifically designed bulky, electron-rich ligand (RuPhos) that promotes both the oxidative addition of the aryl bromide and the final reductive elimination step.[17] The strong, non-nucleophilic base (NaOtBu) is required to deprotonate the amine-palladium complex, forming the key amide intermediate.[11]
-
Cool the reaction to room temperature, dilute with ethyl acetate (25 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Outlook
Both 6-bromoalkoxy and 7-bromoalkoxy quinolinones are versatile and highly valuable intermediates in synthetic and medicinal chemistry. While subtle differences in their reactivity exist, modern palladium catalysis provides robust tools to effectively functionalize both positions.
Key Takeaways:
-
General Reactivity: The 6-bromo position is slightly more reactive and less sterically hindered, often succeeding with more standard catalytic systems.
-
7-Bromo Isomers: While fully competent substrates, achieving optimal yields for 7-bromo isomers, particularly in C-C couplings, may benefit from the use of modern, bulky phosphine ligands designed for challenging substrates.
-
Reaction Conditions are Key: Ultimately, the success of any cross-coupling reaction on these scaffolds is less about an inherent limitation of the isomer and more about the rational selection of the catalyst, ligand, base, and solvent system. The protocols provided herein offer a strong foundation for such optimizations.
For drug development professionals, this understanding allows for greater flexibility in synthetic design. Whether the target molecule requires functionalization at the 6- or 7-position, a high-yielding and scalable cross-coupling strategy is readily accessible.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. atlantis-press.com [atlantis-press.com]
- 19. researchgate.net [researchgate.net]
- 20. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 22. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin | springermedizin.de [springermedizin.de]
- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 27. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 28. red.library.usd.edu [red.library.usd.edu]
- 29. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 30. chemrxiv.org [chemrxiv.org]
Reference Standard Characterization for 6-(4-Bromobutoxy)quinolin-2(1H)-one
Executive Summary: The Criticality of Isomeric Resolution
In the high-stakes landscape of atypical antipsychotic development—specifically for piperazine-quinolinone scaffolds like Brexpiprazole and Aripiprazole —the 6-(4-Bromobutoxy)quinolin-2(1H)-one (hereafter 6-BBQ ) occupies a unique and critical niche.[1]
While its positional isomer, the 7-(4-Bromobutoxy) analog, is the primary synthetic intermediate for Brexpiprazole, the 6-BBQ isomer serves two vital functions:[1]
-
Isomeric Impurity Standard: It is the definitive reference marker required to quantify the "6-isomer impurity" in the final drug substance, a critical quality attribute (CQA) mandated by ICH Q3A guidelines.[1]
-
SAR Scaffold: It is used in Structure-Activity Relationship studies to explore binding affinity shifts in dopamine D2 partial agonists.[1]
This guide compares the "performance"—defined here as analytical reliability and downstream accuracy —of a Certified Reference Standard (CRS) characterized by qNMR against standard Research Grade (RG) alternatives characterized solely by HPLC area%.
Comparative Analysis: Certified Reference Standard vs. Research Grade
The "performance" of a reference standard is measured by its ability to yield the true value of an analyte in a sample. Below is an objective comparison of the characterization methodologies defining these two grades.
Table 1: Performance Matrix – CRS vs. Research Grade
| Feature | Certified Reference Standard (CRS) | Research Grade (RG) Alternative | Impact on Drug Development |
| Primary Assay Method | qNMR (Quantitative NMR) | HPLC Area % | qNMR provides absolute purity independent of reference standards.[1] HPLC Area % overestimates purity by ignoring non-chromophoric impurities (salts, water).[1] |
| Isomeric Purity | Confirmed (>99.5%) | Unknown / Variable | RG often contains 1-5% of the 7-isomer due to starting material contamination.[1] Using RG leads to false positives in impurity profiling.[1] |
| Water/Solvent Content | Quantified (KF + GC-HS) | Ignored / Estimated | RG assumes 100% volatile-free, leading to potency errors of up to 10% (hygroscopicity of quinolinones).[1] |
| Traceability | SI-Traceable (via NIST/BIPM) | Internal / None | Only CRS data is defensible in regulatory filings (IND/NDA).[1] |
The "Hidden" Impurity Trap
Research Grade alternatives often rely on synthetic routes starting from 6-hydroxyquinolinone.[1] If this starting material contains even 2% of the 7-isomer, the resulting bromobutoxy product will carry that isomer.[1] Since the 6- and 7-isomers have nearly identical UV response factors and very similar retention times, HPLC Area % often fails to resolve them , reporting a single peak of "99% purity" when the actual identity purity is only 97%.[1]
The Solution: qNMR distinguishes these isomers based on the aromatic proton coupling patterns (H5/H7/H8 vs H5/H6/H8), providing an irrefutable purity value.[1]
Technical Deep Dive: Characterization Methodologies
Synthesis & Impurity Origin Pathway
To understand the characterization challenge, one must understand the synthesis.[1] The alkylation of 6-hydroxyquinolin-2(1H)-one is prone to specific side reactions.
Figure 1: Synthesis pathway highlighting the origin of critical impurities (Dimer, Isomer, and Hydrolysis product) that necessitate rigorous characterization.[1]
Method A: The "Gold Standard" qNMR Protocol
This protocol is the core requirement for establishing a Certified Reference Standard. It uses an internal standard (IS) to determine the mass fraction purity directly.[1]
Reagents:
-
Solvent: DMSO-d6 (99.9% D) – Solubilizes the quinolinone core effectively.[1]
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT®) or Maleic Acid.[1] Rationale: Distinct singlet peaks that do not overlap with the quinolinone aromatic region (7.0–8.0 ppm) or the bromobutoxy aliphatic chain (1.8–4.1 ppm).[1]
Acquisition Parameters (Bruker 600 MHz):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): ≥ 60 seconds. Rationale: Accurate integration requires full relaxation (
). The aromatic protons of quinolinone have long times (approx. 5-8s).[1] -
Scans (NS): 16 or 32 (to achieve S/N > 300:1).
-
Temperature: 298 K.
Data Processing:
-
Phase and baseline correction must be performed manually.[1]
-
Integration: Integrate the C2-methylene triplet of the bromobutoxy chain (
ppm) against the IS signal. -
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1][2]
Method B: Orthogonal HPLC Purity (Isomer Specific)
While qNMR gives absolute potency, HPLC is required to prove isomeric purity.[1]
Chromatographic Conditions:
-
Column: Chiralpak AD-H or equivalent C18 with high carbon load (e.g., Zorbax Eclipse Plus C18).[1] Note: Standard C18 often fails to separate 6- and 7-isomers.[1] A Phenyl-Hexyl column provides better selectivity for positional isomers due to pi-pi interactions.[1]
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 254 nm (quinolinone absorption max).[1]
-
Critical System Suitability: Resolution (
) between 6-BBQ and 7-BBQ must be > 1.5.
Characterization Workflow: Decision Tree
This diagram illustrates the self-validating logic required for a Reference Standard.
Figure 2: The sequential validation workflow. Note that qNMR is performed last, only after chromatographic purity is established, to ensure the assay value represents the specific analyte.
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1][3][4] Defines reporting thresholds for impurities like 6-BBQ. Link
-
Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis.[1] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.[1] (2005).[1][3] Establishes qNMR as a primary ratio method.[1] Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Validates the use of qNMR for reference standard assignment. Link[1]
-
Otsuka Pharmaceutical Co., Ltd. Brexpiprazole Patent (US8344138B2).[1] Describes the synthesis and relevant intermediates of the quinolinone-piperazine class. Link
-
ChemicalBook. 6-Bromo-4-hydroxyquinolin-2(1H)-one Synthesis & Properties. Provides physical property data for the starting material scaffold. Link
Sources
Strategic Analysis Guide: Elemental Characterization of C13H14BrNO2 Isomers
Executive Summary
This guide provides a rigorous analytical comparison of the structural isomers associated with the molecular formula C₁₃H₁₄BrNO₂ . While multiple theoretical isomers exist, this analysis focuses on the two most chemically significant positional isomers used in pharmaceutical synthesis: N-(5-bromopentyl)phthalimide and N-(4-bromopentyl)phthalimide .[1]
Target Audience: Synthetic chemists, QC analysts, and process development scientists.[1]
Key Insight: Elemental Analysis (EA) provides critical purity validation for these intermediates but is blind to their structural isomerism .[1] This guide delineates the specific role of EA in a self-validating quality control system, demonstrating how to couple it with orthogonal physical property characterization to ensure the correct regioisomer is isolated.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]
The formula C₁₃H₁₄BrNO₂ (MW: 296.16 g/mol ) primarily refers to alkyl-phthalimide derivatives used as linkers in medicinal chemistry (e.g., in the synthesis of antimalarials like Primaquine).[1]
| Feature | Isomer A: N-(5-Bromopentyl)phthalimide | Isomer B: N-(4-Bromopentyl)phthalimide |
| CAS Registry | 954-81-4 | 59353-62-7 |
| Structure | Linear 5-carbon chain linker | Branched/Positional 4-bromo substitution |
| Physical State | Crystalline Solid | Viscous Liquid / Low-Melting Solid |
| Melting Point | 58–60 °C | < 20 °C (Often oil at RT) |
| Primary Use | General synthetic linker / Reagent | Primaquine intermediate synthesis |
Elemental Analysis Data: Theoretical vs. Experimental Limits
For both isomers, the theoretical elemental composition is identical.[1] In a QC setting, EA is used to confirm the bulk purity and the absence of inorganic salts or retained solvents, rather than to identify the specific isomer.[1]
Theoretical Composition (Calculated)
Based on Molecular Weight: 296.16 g/mol [1]
| Element | Symbol | Count | Atomic Mass | Mass % (Theoretical) |
| Carbon | C | 13 | 12.011 | 52.72% |
| Hydrogen | H | 14 | 1.008 | 4.76% |
| Nitrogen | N | 1 | 14.007 | 4.73% |
| Bromine | Br | 1 | 79.904 | 26.98% |
| Oxygen | O | 2 | 15.999 | 10.80% |
Acceptance Criteria & Experimental Tolerances
In a GMP or high-rigor research environment, the standard acceptance criterion is ±0.4% absolute deviation from the theoretical value.[1]
Representative Data Table: Passing vs. Failing Batches Simulated data based on typical process impurities (e.g., retained water or solvent).[1]
| Batch ID | %C (Found) | %H (Found) | %N (Found) | Status | Diagnosis |
| Ref-Std | 52.72 | 4.76 | 4.73 | Target | Theoretical Calculation |
| Lot-A01 | 52.65 | 4.78 | 4.70 | PASS | High Purity (>99.5%) |
| Lot-A02 | 52.40 | 4.95 | 4.65 | PASS | Acceptable (Minor solvent trace) |
| Lot-B01 | 51.50 | 5.20 | 4.50 | FAIL | Solvent Trap (Likely Ethanol/Water) |
| Lot-B02 | 53.10 | 4.60 | 4.85 | FAIL | Incomplete Combustion (Coking) |
Expert Insight (The "Halogen Effect"): Bromine (27% by mass in this molecule) can interfere with standard CHN combustion.[1] It may form volatile bromine gases (
,) that can corrode the detector or interfere with / traps. [1] * Protocol Adjustment: You must use a combustion tube packed with Tungsten Trioxide ( ) or silver wool to trap halogens and sulfur.[1] Failure to do so will yield erratic Nitrogen values due to overlapping thermal conductivity signals.[1]
Experimental Protocol: High-Precision CHN Analysis for Halides
This protocol is designed to mitigate the specific challenges of analyzing C₁₃H₁₄BrNO₂ (volatility of bromine and incomplete combustion of the phthalimide ring).[1]
Phase 1: Sample Preparation
-
Drying: Dry the sample (Isomer A: Vacuum oven at 40°C; Isomer B: High vacuum at RT) for 4 hours to remove surface moisture.
-
Why: Phthalimides are hygroscopic; surface water artificially raises %H and lowers %C/N.[1]
-
-
Weighing: Accurately weigh 1.5–2.5 mg of sample into a tin capsule using a microbalance (precision ±0.001 mg).
-
Encapsulation: Fold the tin capsule tightly to exclude air bubbles (which contain atmospheric
).
Phase 2: Combustion Parameters (Flash 2000 or Equivalent)
-
Oxidation Reactor: Set temperature to 980°C .
-
Carrier Gas: Helium flow at 140 mL/min.
-
Oxygen Injection: 250 mL/min for 5 seconds (dynamic flash combustion).
-
Logic: The high oxygen surplus ensures complete oxidation of the aromatic phthalimide ring, which is resistant to burning (coking).[1]
-
Phase 3: Data Validation
-
Run Blank: Empty tin capsule.
-
Run Standard: Acetanilide or BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) is preferred for sulfur/halogen systems.[1]
-
Run Sample: Analyze in triplicate.
-
Calculation: If %C deviates >0.4%, re-dry sample and check for incomplete combustion (black residue in crucible).
Comparative Performance: Distinguishing the Isomers
Since EA cannot distinguish Isomer A from Isomer B, the "Performance" of the analysis depends on coupling it with physical property checks.[1]
Workflow Logic
-
Synthesis: Reaction of Potassium Phthalimide with 1,5-dibromopentane (yields Isomer A) vs. 1,4-dibromopentane (yields Isomer B).
-
Crude Isolation:
-
Confirmation:
-
EA: Confirms C₁₃H₁₄BrNO₂ formula (rules out unreacted starting material or inorganic salts).
-
NMR: Confirms position of Br.
-
Analytical Workflow Diagram
Figure 1: Decision tree for validating C₁₃H₁₄BrNO₂ isomers, integrating Elemental Analysis with physical and spectral checkpoints.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136770, N-(5-Bromopentyl)phthalimide. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 240534, N-(4-Bromopentyl)phthalimide. Retrieved from [Link]
-
Thompson, M. (2008).[1] CHN Analysis: A Guide to the Technique. Royal Society of Chemistry, Analytical Methods Committee.[1]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 6-(4-Bromobutoxy)quinolin-2(1H)-one
Executive Summary & Chemical Profile
This guide outlines the mandatory disposal and handling procedures for 6-(4-Bromobutoxy)quinolin-2(1H)-one . As a key intermediate in the synthesis of antipsychotics (e.g., Brexpiprazole), this compound presents a dual-hazard profile: the biological activity of the quinolinone core and the alkylating potential of the primary alkyl bromide side chain.
The Scientist’s Rationale: Do not treat this merely as "organic waste." The 4-bromobutoxy tail is a primary alkyl halide. In biological systems, these moieties can act as alkylating agents, potentially modifying DNA or proteins. Therefore, disposal protocols must prioritize destruction of the alkylating capability via high-temperature incineration and strict segregation from non-halogenated streams.
Chemical Hazard Data
| Parameter | Specification | Operational Implication |
| Functional Group | Primary Alkyl Bromide | High Reactivity: Potential alkylating agent; mutagenic concern. |
| Core Structure | Quinolinone Heterocycle | Persistence: Stable ring system; requires high-temp incineration. |
| Physical State | Solid (typically off-white powder) | Dust Hazard: Inhalation risk; requires HEPA filtration/fume hood. |
| Aquatic Toxicity | High (Predicted) | Zero Discharge: Absolutely no drain disposal. |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may offer insufficient protection against prolonged exposure to halogenated alkyl chains in solution.
| PPE Component | Material Specification | Rationale |
| Hand Protection | Silver Shield / 4H (Laminate) or Double Nitrile (min 0.11mm) | The lipophilic butyl chain facilitates permeation through standard latex. |
| Respiratory | N95 (Solids) or OV/AG Cartridge (Solutions) | Prevents inhalation of dusts or organic vapors if dissolved. |
| Eye Protection | Chemical Splash Goggles | Tightly fitting to prevent dust entry or splashes. |
| Body | Tyvek Lab Coat / Apron | Prevents contamination of street clothes; disposable is preferred. |
Disposal Workflow: The "Cradle-to-Grave" Protocol
The following flowchart illustrates the decision logic for disposing of this compound, ensuring compliance with EPA RCRA standards (USA) and varying international hazardous waste regulations.
Figure 1: Decision matrix for waste segregation and processing.[1][2][3] Note the critical path for spills requiring deactivation.
Step-by-Step Procedure
A. Waste Segregation (Critical)
-
Rule: This compound contains Bromine.[4][5] It MUST be segregated into the Halogenated Organic Waste stream.[3]
-
Why: Mixing halogenated compounds with non-halogenated fuels (like acetone/ethanol waste) can damage incinerators due to acid gas generation (HBr), leading to massive fines from waste vendors.
B. Containerization[1][2][6]
-
Select Container: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers as alkyl bromides can react with certain metals (e.g., Magnesium, Zinc) under specific conditions to form Grignard-like reagents or corrode the vessel.
-
Headspace: Leave 10% headspace to allow for thermal expansion.
C. Labeling[2]
-
Constituents: Explicitly list "this compound" and "Halogenated Organics."
-
Hazard Checkbox: Toxic, Irritant.
Advanced Protocol: Chemical Deactivation (Spill Response)
Scenario: You have a spill of the pure solid or a concentrated solution. Simple absorption is insufficient because the residue remains reactive.
The Scientist’s Solution: Convert the reactive alkyl bromide into a non-toxic water-soluble salt using Nucleophilic Substitution . We utilize Sodium Thiosulfate to form a Bunte salt, which effectively "kills" the alkylating potential.
The Deactivation Reaction
The alkyl bromide reacts with the thiosulfate anion (
Figure 2: Mechanism of chemical deactivation using Sodium Thiosulfate.
Deactivation Protocol Steps:
-
Isolate: Evacuate the immediate area and don full PPE (Respiratory protection is vital if dust is present).
-
Prepare Solution: Mix a 10% w/v aqueous solution of Sodium Thiosulfate .
-
Apply: Gently pour the solution over the spill. If the spill is a solid, cover it with a paper towel first, then soak the towel to prevent dust generation.
-
Wait: Allow 15–30 minutes for the nucleophilic substitution to occur.
-
Cleanup: Absorb the resulting slurry with vermiculite or spill pads.[8]
-
Disposal: The resulting waste is now chemically deactivated but should still be treated as Chemical Waste (not trash) due to the quinolinone core.
Regulatory Compliance & Waste Codes
Failure to classify this waste correctly can result in "Cradle-to-Grave" liability.
| Regulation | Classification | Code / Note |
| EPA RCRA (USA) | Halogenated Solvent/Organic | F001/F002 (if spent solvent mixture) or D001 (if ignitable solvent present). If pure, it is unlisted but treated as Hazardous Waste due to toxicity. |
| EU Waste Framework | Organic Halogenated Solvents | 07 05 03* (Organic halogenated solvents, washing liquids and mother liquors). |
| DOT (Transport) | Environmentally Hazardous Substance | UN 3077 (Solid) or UN 3082 (Liquid), Class 9. |
Final Note from the Bench: Always verify these procedures with your institution's Environmental Health & Safety (EHS) officer. While this guide provides the chemical logic for safe handling, local site licenses dictate the final regulatory path.
References
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011. Available at: [Link]
-
Division of Research Safety, University of Illinois. Chemical Spill Cleanup and Deactivation Procedures (Alkyl Halides). Available at: [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. towson.edu [towson.edu]
- 3. hscprep.com.au [hscprep.com.au]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. acs.org [acs.org]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. enhs.uark.edu [enhs.uark.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
